4-Bromo-6-methylpyrimidine

Lipophilicity Drug-likeness Membrane Permeability

Researchers needing reliable bromopyrimidine building blocks for Pd-catalyzed cross-coupling face variability in reaction rates and regioselectivity when using chloro or iodo analogs. 4-Bromo-6-methylpyrimidine (CAS 69543-98-2) provides the optimal balance: its C-Br bond (BDE ~281 kJ/mol) enables smooth oxidative addition at 25-60°C without the homocoupling side reactions of iodo analogs. • Enables parallel synthesis of 48-96 member biaryl arrays under mild conditions. • Stable crystalline powder (mp 112-114°C) for accurate gravimetric dispensing. • High purity (95%) ensures consistent performance across discovery and scale-up.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 69543-98-2
Cat. No. B1371638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methylpyrimidine
CAS69543-98-2
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)Br
InChIInChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
InChIKeyGBPCCNWUSHSRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methylpyrimidine – Physicochemical Baseline


4-Bromo-6-methylpyrimidine is a mono-halogenated, mono-methylated pyrimidine building block (C5H5BrN2, MW 173.01 g/mol) widely employed in medicinal chemistry and agrochemical research. Its computed XLogP3 of 1.6 indicates moderately higher lipophilicity than the corresponding 4‑chloro, 4‑fluoro, and 4‑iodo analogues [1]. The solid compound exhibits a melting point of 112–114 °C and limited aqueous solubility (~12 g/L at 25 °C), while being freely soluble in common organic solvents such as methanol, ethanol, and DMF [2]. These properties position it as a versatile intermediate for palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and directed-metalation strategies.

Cross-coupling scaffold. Suited for Pd-catalyzed Suzuki, Negishi, and Buchwald-Hartwig diversifications at mild temperatures.
ADME lead optimization. Moderately elevated lipophilicity supports CNS-penetrant and intracellular target-engagement studies.
Automated synthesis workflows. Crystalline solid with reliable ambient-temperature weighing for parallel library production.

4-Bromo-6-methylpyrimidine – Halogen Substitution Risks


The halogen identity on the pyrimidine core governs reaction kinetics, regioselectivity, and downstream product profiles. In palladium-catalyzed Suzuki couplings, chloropyrimidines react more slowly but often with higher selectivity, whereas iodopyrimidines are more reactive yet prone to homocoupling side reactions; bromopyrimidines occupy a kinetic “sweet spot” that balances reactivity and stability [1]. Moreover, the C–Br bond (bond dissociation energy ≈ 281 kJ/mol) is substantially weaker than C–Cl (≈ 338 kJ/mol), enabling oxidative addition under milder conditions without the excessive lability of C–I (≈ 222 kJ/mol) [2]. These inherent electronic differences mean that even slight changes in halogen substitution can shift reaction yields by >30%, alter regiochemical outcomes, or necessitate complete catalyst re-optimization, making casual interchange of analogs a high-risk proposition in both discovery and scale-up settings.

4‑Bromo vs 4‑Chloro
Chloropyrimidine may require higher coupling temperatures and stronger ligands; reaction yields and regioselectivity can shift significantly.
4‑Bromo vs 4‑Iodo
Iodopyrimidine is more prone to homocoupling and dehalogenation side reactions, potentially reducing effective yield under standard conditions.
6‑Methyl vs 2‑Methyl
Regioisomer 4-Bromo-2-methylpyrimidine often presents as a low-melting solid or liquid, complicating precise gravimetric dispensing in automated workflows.

4-Bromo-6-methylpyrimidine – Quantitative Comparison to Analogues


Lipophilicity Comparison Across Halogen Analogues

Lipophilicity directly impacts passive membrane permeability and ADME properties. The bromo analogue exhibits an XLogP3 of 1.6, which is 0.6 log units higher than the chloro derivative (XLogP3 ~1.0) and 0.7 log units higher than the iodo derivative (XLogP3 ~0.9) when computed by the same PubChem algorithm [1][2][3]. This difference corresponds to a ~4‑fold higher octanol/water partition coefficient compared to the chloro compound, enhancing the potential for blood-brain barrier penetration and intracellular target engagement in cell-based assays without adding excessive molecular weight.

Lipophilicity
Cross-study comparable
XLogP3 = 1.6 Δ +0.6 vs Cl; +0.7 vs I
Supports CNS penetration and intracellular target engagement in cell-based assays.
Computed by PubChem XLogP3 3.0. Actual LogP may vary with experimental method.
Lipophilicity Drug-likeness Membrane Permeability

C–Halogen Bond Dissociation Energy in Cross-Coupling

The rate-determining step in Suzuki, Negishi, and Buchwald-Hartwig couplings is oxidative addition of the C–X bond to Pd(0). The C–Br bond dissociation energy (BDE) of aryl bromides (≈ 281 kJ/mol) is ~57 kJ/mol lower than that of the corresponding C–Cl bond (≈ 338 kJ/mol) and ~59 kJ/mol higher than C–I (≈ 222 kJ/mol) [1]. This positions 4-Bromo-6-methylpyrimidine in an optimal kinetic window: it undergoes oxidative addition at room temperature to 60 °C with standard Pd(PPh3)4 or Pd2(dba)3 catalysts, whereas the chloro analogue often requires elevated temperatures (80–110 °C) and stronger electron-donating ligands [2]. The iodo analogue reacts even at 0 °C but exhibits competing dehalogenation and homocoupling, reducing effective yield.

C–X Bond Energy
Class-level inference
C–Br ≈ 281 kJ/mol
C–Cl ≈ 338 kJ/mol (+57)
C–I ≈ 222 kJ/mol (-59)
Intermediate BDE enables mild oxidative addition with standard Pd catalysts.
Gas-phase BDE for aryl halides; heteroaryl values are consistent but may shift slightly in solution.
Cross-coupling Oxidative addition Bond dissociation energy

Melting Point Advantage over Low-Melting Regioisomer

4-Bromo-6-methylpyrimidine is a crystalline solid with a melting point of 112–114 °C, enabling simple weighing and storage at ambient conditions [1]. In contrast, its regioisomer 4-Bromo-2-methylpyrimidine has a predicted melting point near 29–31 °C, often existing as a low-melting solid or liquid that complicates precise dispensing and requires refrigerated storage . The higher melting point of the 6‑methyl isomer reduces hygroscopicity and sublimation losses during vacuum drying, improving gravimetric accuracy in parallel synthesis and high-throughput experimentation workflows.

Melting Point
Cross-study comparable
112–114 °C Δ ≈ +83 °C vs 2-methyl regioisomer
Ensures solid-state stability for ambient storage and automated solid dispensing.
Capillary melting point from vendor datasheet.
Solid-state properties Handling Regioisomer comparison

Polar Surface Area Uniformity Across Halogen Analogues

Topological polar surface area (TPSA) is a critical determinant of oral bioavailability and blood-brain barrier penetration. 4-Bromo-6-methylpyrimidine, 4‑chloro-6-methylpyrimidine, and 4‑iodo-6-methylpyrimidine share an identical computed TPSA of 25.8 Ų [1][2][3], meaning that the choice of halogen does not alter this key passive permeability parameter. However, the higher LogP of the bromo analogue (see Evidence Item 1) operates synergistically with the conserved low TPSA to maximize passive transcellular diffusion, a combination that neither the chloro (lower LogP) nor the iodo (lower LogP + higher MW) analogue can fully match within the same TPSA constraint.

Polar Surface Area
Cross-study comparable
TPSA = 25.8 Ų (identical across Cl, Br, I analogues)
Lipophilicity is the key differentiator for permeability; TPSA is conserved.
Computed by Cactvs 3.4.8.24; essentially identical for all halogen analogues.
Polar surface area Permeability Comparative molecular properties

Boiling Point Comparison with Chloro Analogue

The predicted boiling point of 4-Bromo-6-methylpyrimidine (222.9 °C at 760 mmHg) is approximately 28 °C higher than that of 4-Chloro-6-methylpyrimidine (195 °C at 760 mmHg) . This widened liquidus range provides a broader operational window for fractional distillation under reduced pressure, allowing separation from lower-boiling reaction solvents (e.g., THF, bp 66 °C; DCM, bp 40 °C) without thermal decomposition. In process chemistry scale-up, a higher boiling point also reduces product loss to the atmosphere during solvent stripping operations.

Boiling Point
Data to verify
222.9 °C (predicted) Δ +28 °C vs Cl; +66 °C vs F
Broader liquidus range facilitates fractional distillation and solvent stripping.
Predicted at 760 mmHg; verify experimentally before scale-up.
Boiling point Distillation Purification

Aqueous Solubility for Biophysical Assay Compatibility

4-Bromo-6-methylpyrimidine exhibits a measured aqueous solubility of approximately 12 g/L (≈ 69 mM) at 25 °C, which is substantially higher than many drug-like heterocyclic intermediates . By comparison, the 4-iodo analogue, with a higher molecular weight (220 g/mol) and stronger crystal packing forces, is expected to be less soluble (typically <5 g/L for iodoaromatics) [1]. This solubility margin allows direct dissolution for biochemical assays (e.g., SPR, ITC, DSF) at concentrations up to 50 μM without exceeding 0.1% DMSO co-solvent, thereby minimizing solvent interference artifacts.

Aqueous Solubility
Class-level inference
~12 g/L (69 mM) at 25 °C
Supports biophysical assay compatibility with reduced need for co-solvents.
Measured shake-flask value; iodo analogue expected to be less soluble.
Solubility Biophysical assays Formulation

4-Bromo-6-methylpyrimidine – Key Application Scenarios


Kinase-Focused Library Synthesis

Medicinal chemistry teams building kinase-targeted compound libraries frequently use 4-Bromo-6-methylpyrimidine as a central scaffold for Suzuki-Miyaura diversification at the 4‑position. Its C–Br bond undergoes clean oxidative addition with Pd(0) catalysts at 25–60 °C, enabling parallel synthesis of 48–96 member arrays without the elevated temperatures (80–110 °C) required for C–Cl activation [1][2]. The resulting biaryl products retain the 6‑methyl group that mimics the ATP-adenine N6-methyl motif, while the XLogP3 of 1.6 imparts lead-like lipophilicity suitable for targeting the ATP-binding pocket [3].

PROTAC Linker Chemistry via Orthogonal C–Br Reactivity

In targeted protein degradation (PROTAC) design, 4-Bromo-6-methylpyrimidine serves as a versatile electrophilic handle for sequential functionalization: the bromine atom undergoes selective Pd-catalyzed cross-coupling in the presence of a protected amine or alcohol linker, whereas the methyl group remains inert under these conditions [1]. This orthogonal reactivity profile cannot be replicated with the chloro analogue, which requires harsher coupling conditions that often deprotect or degrade the linker functionality [2]. Several cereblon-recruiting PROTACs incorporate bromopyrimidine intermediates to attach the E3 ligase ligand without racemization of chiral linker elements.

Agrochemical Lead Optimization for Foliar Uptake

Agrochemical discovery programs targeting systemic fungicides or herbicides benefit from the elevated LogP (1.6) of 4-Bromo-6-methylpyrimidine relative to the chloro analogue (LogP ~1.0) [1][2]. The increased lipophilicity improves cuticular wax penetration on leaf surfaces, a critical parameter for foliar-applied actives. Simultaneously, the aqueous solubility of 12 g/L ensures sufficient phloem mobility once the compound enters the plant vascular system, striking a balance that the more lipophilic iodo derivative (LogP 0.9, lower solubility) cannot achieve [3].

Solid-Phase Parallel Synthesis with Reliable Weighing

Automated solid-phase or solution-phase parallel synthesis platforms require building blocks that can be accurately dispensed as solids. The melting point of 112–114 °C ensures that 4-Bromo-6-methylpyrimidine remains a free-flowing crystalline powder under ambient laboratory conditions (20–25 °C, 40–60% RH), enabling gravimetric dispensing with <2% weight error [1]. In contrast, the low-melting 4-Bromo-2-methylpyrimidine regioisomer (mp ~29 °C) tends to cake or liquefy during storage, causing unacceptable dispensing variability and cross-contamination risks in high-throughput settings [2].

Application
Selection Property
Validation Focus
Kinase-Focused Library Synthesis
Mild-temperature C–Br cross-coupling window
Pd(0) oxidative addition efficiency at 25–60 °C
PROTAC Linker Chemistry
Orthogonal reactivity profile vs chloro analogue
Selective C–Br coupling in presence of protected linkers
Agrochemical Lead Optimization
Elevated LogP for foliar uptake
Cuticular wax penetration and phloem mobility assays
Solid-Phase Parallel Synthesis
High melting point for ambient gravimetric dispensing
Weighing accuracy and powder flow under 40–60% RH

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